Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid
Description
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is a chiral cyclobutane derivative with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclobutane ring with an amino group and a carboxylic acid group attached to it. The stereochemistry of the compound is defined by the (1R,3R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
HEVNTZPOSTVEDU-CRCLSJGQSA-N |
Isomeric SMILES |
CC1([C@@H](C[C@H]1N)C(=O)O)C |
Canonical SMILES |
CC1(C(CC1N)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:
Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions, such as amination and carboxylation, under controlled conditions.
Stereochemical Control: Ensuring the correct (1R,3R) configuration is crucial, often achieved through chiral catalysts or chiral starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutane derivatives.
Scientific Research Applications
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,3R)-3-amino-2,2-dimethylcyclopropane-1-carboxylic acid
- Rel-(1R,3R)-3-amino-2,2-dimethylcyclopentane-1-carboxylic acid
- Rel-(1R,3R)-3-amino-2,2-dimethylcyclohexane-1-carboxylic acid
Uniqueness
Rel-(1R,3R)-3-amino-2,2-dimethylcyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure and stereochemistry, which confer distinct chemical and biological properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. These differences can influence its reactivity, stability, and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
